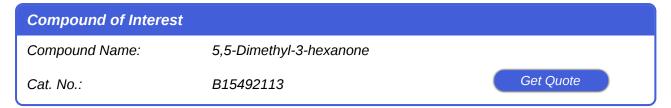


Synthesis of 5,5-Dimethyl-3-hexanone: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5,5-Dimethyl-3-hexanone**, a valuable ketone intermediate in organic synthesis. This document details a reliable synthetic methodology, presents key experimental data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

5,5-Dimethyl-3-hexanone is a specialty chemical with applications in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique tert-butyl group imparts specific steric and electronic properties to target molecules. This guide focuses on a robust and selective method for its preparation: the organocuprate-mediated acylation of pivaloyl chloride. This method is favored for its high yield and selectivity, avoiding the common side reaction of over-addition to form a tertiary alcohol, which can be problematic with more reactive organometallic reagents such as Grignard reagents.[1][2]

Physicochemical Data

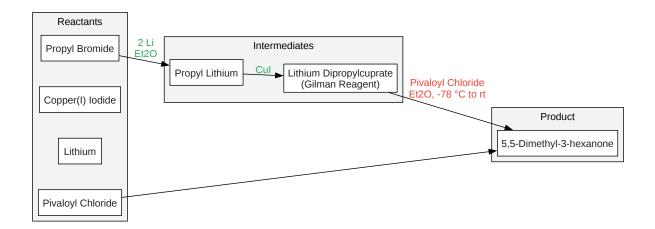
The key physical and chemical properties of **5,5-Dimethyl-3-hexanone** are summarized in the table below for easy reference.



Property	Value	Reference
IUPAC Name	5,5-dimethylhexan-3-one	[3]
CAS Number	5340-30-7	[3]
Molecular Formula	C8H16O	[3]
Molecular Weight	128.21 g/mol	[3]
Boiling Point	149.9 °C at 760 mmHg	[4]
Density	0.812 g/cm ³	[4]

Synthetic Pathway

The synthesis of **5,5-Dimethyl-3-hexanone** is achieved through the reaction of lithium dipropylcuprate with pivaloyl chloride. The overall reaction is depicted below.



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Figure 1: Synthetic pathway for 5,5-Dimethyl-3-hexanone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **5,5-Dimethyl-3-hexanone**.

Materials and Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- · Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- · Dry glassware
- Anhydrous diethyl ether (Et2O)
- Propyl bromide
- · Lithium metal
- · Copper(I) iodide
- Pivaloyl chloride
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Magnesium sulfate (MgSO4)
- Rotary evaporator
- Distillation apparatus

Procedure:

Part 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)



- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add lithium metal (2.2 equivalents) and anhydrous diethyl ether.
- Cool the flask to 0 °C using an ice bath.
- Slowly add propyl bromide (2.0 equivalents) dissolved in anhydrous diethyl ether via a dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure the formation of propyl lithium.
- In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C using a dry ice/acetone bath.
- Slowly transfer the prepared propyl lithium solution to the copper(I) iodide suspension via cannula.
- Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dipropylcuprate solution.

Part 2: Synthesis of 5,5-Dimethyl-3-hexanone

- While maintaining the temperature of the lithium dipropylcuprate solution at -78 °C, slowly add pivaloyl chloride (1.0 equivalent) dissolved in anhydrous diethyl ether via a dropping funnel.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.



 Purify the crude product by distillation under atmospheric pressure to yield pure 5,5-Dimethyl-3-hexanone.

Characterization Data

The synthesized **5,5-Dimethyl-3-hexanone** should be characterized by standard analytical techniques. The expected data is summarized below.

Technique	Expected Results
¹H NMR	δ (ppm): 2.4 (q, 2H), 2.2 (s, 2H), 1.1 (s, 9H), 1.0 (t, 3H)
¹³ C NMR	δ (ppm): 215, 54, 42, 32, 30, 8
IR (Infrared)	Strong C=O stretch around 1715 cm ⁻¹
Mass Spec (MS)	Molecular ion peak (M+) at m/z = 128

Discussion

The use of an organocuprate (Gilman reagent) is crucial for the successful synthesis of **5,5-Dimethyl-3-hexanone** from pivaloyl chloride.[1] Unlike more reactive organometallic reagents such as Grignard reagents, which tend to add twice to acyl chlorides to produce tertiary alcohols, the less reactive organocuprates selectively add only once, stopping at the ketone stage.[1][2] This selectivity is key to achieving a high yield of the desired product. The reaction is typically carried out at low temperatures (-78 °C) to further control the reactivity and minimize side reactions. The workup procedure is standard for organometallic reactions and involves quenching with a mild acid source, followed by extraction and purification.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of **5,5-Dimethyl-3-hexanone** using an organocuprate reagent. The provided experimental protocol and characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The methodology described is scalable and provides a clear pathway to this important chemical intermediate.



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- To cite this document: BenchChem. [Synthesis of 5,5-Dimethyl-3-hexanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15492113#synthesis-of-5-5-dimethyl-3-hexanone]

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